3-fluoro-4-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-22-11(7-14(21-22)15-10-18-5-6-19-15)9-20-26(23,24)12-3-4-16(25-2)13(17)8-12/h3-8,10,20H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUCEPYYPJYFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-4-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 377.4 g/mol. The structure features a sulfonamide group, which is often associated with various pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 377.4 g/mol |
| Molecular Formula | C16H16FN5O3S |
| CAS Number | 2034230-77-6 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including compounds similar to this compound. Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines, such as MCF7 and A549.
Case Study: Anticancer Efficacy
A study evaluated several pyrazole derivatives for their cytotoxic effects against breast cancer cell lines MCF7 and MDA-MB-231. Among these, compounds exhibiting halogen substitutions demonstrated enhanced cytotoxicity and potential synergistic effects when combined with doxorubicin .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
The biological activity of this compound may involve multiple mechanisms, including:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, interfering with signaling pathways that promote tumor growth.
- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can trigger apoptotic pathways in cancer cells.
- Anti-inflammatory Pathways : By modulating cytokine production, these compounds may alleviate inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence biological activity.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups (e.g., fluorine) enhances biological activity by increasing lipophilicity and receptor binding affinity.
- Ring Modifications : Alterations to the pyrazole ring structure can lead to improved selectivity for specific targets, such as kinases involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide-Based Analogs
N-tert-Butyl-4-[3-Cyano-1-(Pyrazin-2-yl)-5-(Trifluoromethyl)-1H-Pyrrolo[2,3-b]Pyridin-2-yl]Benzenesulfonamide ()
- Structural Differences: Core heterocycle: Pyrrolo[2,3-b]pyridine vs. pyrazole in the target compound. Substituents: Trifluoromethyl and cyano groups enhance electron-withdrawing properties, contrasting with the target’s fluoro/methoxy combination.
- Hypothesized Impact :
4-Ethyl-N-(1-Phenyl-3-(Thiophen-2-yl)-1H-Pyrazol-5-yl)Benzenesulfonamide ()
- Structural Differences :
- Thiophene replaces pyrazine, introducing sulfur-mediated hydrophobic interactions.
- Ethyl group on benzene vs. fluoro/methoxy.
- Hypothesized Impact :
4'-Chloro-6-((4-Chlorobenzyl)Oxy)-3-(1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl)-3'-(t...) ()
- Structural Differences :
- Bulky 4-chlorobenzyloxy and trifluoromethyl groups.
- Dual chloro substituents enhance halogen bonding but increase molecular weight.
- Hypothesized Impact :
Non-Sulfonamide Analogs
2-Chloro-4-Fluoro-N-((1-Methyl-3-(Pyrazin-2-yl)-1H-Pyrazol-5-yl)Methyl)Benzamide ()
- Structural Differences :
- Benzamide replaces benzenesulfonamide.
- Chloro and fluoro substituents on the benzene ring.
- Hypothesized Impact: The amide group offers weaker acidity than sulfonamide, reducing hydrogen-bond donor capacity.
4-Fluoro-N-(2-Fluoro-4-Methylphenyl)Benzamide ()
Key Structural Comparison Table
Research Implications
- Sulfonamide vs. Amide: The sulfonamide group in the target compound provides stronger hydrogen-bond donor capacity, critical for interactions with polar residues in enzyme active sites.
- Heterocyclic Moieties : Pyrazine’s nitrogen-rich structure may facilitate π-π stacking and hydrogen bonding, whereas thiophene or pyrrolopyridine analogs prioritize hydrophobic interactions.
- Substituent Effects : Fluoro and methoxy groups balance solubility and target engagement, while bulkier substituents (e.g., trifluoromethyl) may compromise pharmacokinetics.
Q & A
Q. What are the recommended synthetic routes for this sulfonamide derivative?
The synthesis typically involves a multi-step approach:
- Pyrazole ring formation : React hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol with catalytic sulfuric acid .
- Alkylation : Introduce the methyl group to the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .
- Sulfonamide coupling : React the intermediate amine with 3-fluoro-4-methoxybenzenesulfonyl chloride in dichloromethane with triethylamine as a base . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization.
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity, with fluorine coupling observed in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, using a C18 column and acetonitrile/water mobile phase .
Q. How should researchers assess initial biological activity?
- Enzyme inhibition assays : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration methods .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor binding studies : Radioligand displacement assays for kinase targets (e.g., EGFR, VEGFR2) .
Advanced Research Questions
Q. How can contradictions in reported biological data be resolved?
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Target engagement studies : Employ cellular thermal shift assays (CETSA) to verify on-target effects in live cells .
- Structure-activity relationship (SAR) analysis : Systematically modify the pyrazine and methoxy groups to isolate contributions to activity .
Q. What computational methods predict binding affinity to carbonic anhydrase isoforms?
- Molecular docking : Use AutoDock Vina to model interactions with CA-II (PDB: 3KS3) and CA-IX (PDB: 5FL4), focusing on sulfonamide-Zn²⁺ coordination .
- Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .
- Free energy calculations : Apply MM-PBSA/GBSA to rank derivatives by binding free energy .
Q. How can derivative design enhance kinase selectivity?
- Electrostatic tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazine 2-position to modulate ATP-binding pocket interactions .
- Steric optimization : Replace the methoxy group with bulkier substituents (e.g., -OCH₂CF₃) to exploit hydrophobic regions in VEGFR2 .
- Proteome-wide profiling : Use kinome-wide selectivity screening (e.g., KINOMEscan) to identify off-target effects .
Methodological Notes
- Synthesis reproducibility : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH (7–9) during sulfonamide coupling to minimize hydrolysis .
- Data interpretation : Cross-reference PubChem CID data (e.g., solubility, logP) with experimental results to validate computational models .
- Contradiction resolution : When conflicting bioactivity arises, prioritize assays with physiological relevance (e.g., 3D tumor spheroid models over monolayer cultures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
